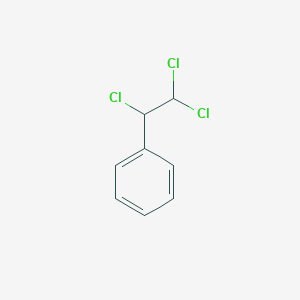

(1,2,2-Trichloroethyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1674-29-9 |

|---|---|

Molekularformel |

C8H7Cl3 |

Molekulargewicht |

209.5 g/mol |

IUPAC-Name |

1,2,2-trichloroethylbenzene |

InChI |

InChI=1S/C8H7Cl3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |

InChI-Schlüssel |

IIFUYAJFOYKHRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis and Synthetic Methodologies of 1,2,2 Trichloroethyl Benzene

Established Synthetic Pathways

Established methods for synthesizing (1,2,2-Trichloroethyl)benzene rely on core reactions in organic chemistry. These pathways, while effective, often face challenges related to selectivity and the formation of byproducts.

Direct chlorination involves the reaction of a suitable precursor, such as ethylbenzene (B125841), with chlorine gas. This method can be challenging in terms of selectivity. Depending on the reaction conditions, chlorination can occur on both the ethyl side-chain and the aromatic ring. To favor side-chain substitution and produce this compound, the reaction is typically conducted under conditions that promote free radical mechanisms, such as high temperatures or the presence of ultraviolet (UV) light. docbrown.info In the absence of these conditions and in the presence of a Lewis acid catalyst, electrophilic aromatic substitution on the benzene (B151609) ring is favored, leading to undesired chloro-substituted ring byproducts. study.com

Industrial processes involving direct chlorination, such as the production of 1,2-dichloroethane (B1671644) (EDC) from ethylene (B1197577) and chlorine, are highly optimized to maximize the yield of the desired product. aai.solutionsaai.solutionswestlakevinnolit.com These processes often use catalysts like ferric chloride (FeCl₃) and are run in the liquid phase. aai.solutionsaai.solutions While the target molecule is different, the principles of controlling the reaction to prevent further chlorination and byproduct formation are relevant. aai.solutionsgoogle.com For instance, oxygen can be introduced to inhibit free radical pathways that lead to over-chlorinated products like 1,1,2-trichloroethane (B165190) in EDC production. toxicdocs.org

The most direct and common conceptual pathway for the synthesis of this compound is the free-radical halogenation of ethylbenzene. This reaction proceeds via a chain mechanism consisting of three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of UV light or heat. libretexts.orgmasterorganicchemistry.com

Propagation: This is the "chain" part of the reaction and involves a two-step cycle.

A chlorine radical abstracts a hydrogen atom from the ethyl side-chain of ethylbenzene. This preferentially occurs at the benzylic position (the carbon attached to the benzene ring) due to the resonance stabilization of the resulting benzylic radical. However, abstraction also occurs at the terminal methyl group. This leads to the formation of a hydrogen chloride (HCl) molecule and an ethylbenzene radical.

The ethylbenzene radical then reacts with another chlorine molecule (Cl₂) to form a chloroethylbenzene product and a new chlorine radical, which can then continue the chain by reacting with another ethylbenzene molecule. libretexts.org This cycle repeats, leading to the stepwise replacement of hydrogen atoms with chlorine on the ethyl side-chain. To achieve the 1,2,2-trichloro substitution pattern, the reaction must proceed through mono- and di-chlorinated intermediates. Controlling the stoichiometry of chlorine and the reaction time is crucial to obtain the desired trichlorinated product without significant formation of over-chlorinated or under-chlorinated side products. docbrown.info

Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical molecule. libretexts.org This can happen through the combination of two chlorine radicals, two ethylbenzene radicals, or a chlorine radical and an ethylbenzene radical. libretexts.org

| Reaction Stage | Description | Example Reaction |

| Initiation | Formation of chlorine radicals from chlorine gas using UV light. | Cl₂ + UV light → 2 Cl• |

| Propagation | A chlorine radical abstracts a hydrogen from ethylbenzene, which then reacts with Cl₂ to form the product and a new chlorine radical. | C₆H₅CH₂CH₃ + Cl• → C₆H₅ĊHCH₃ + HClC₆H₅ĊHCH₃ + Cl₂ → C₆H₅CHClCH₃ + Cl• |

| Termination | Two radicals combine to end the chain reaction. | Cl• + Cl• → Cl₂ |

Table 1: Stages of the Free Radical Chlorination of Ethylbenzene.

An alternative approach involves attaching a trichloroethyl group to the benzene ring via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. chemguide.co.uk This method would involve reacting benzene with a suitable trichloroethylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). lumenlearning.com

Potential alkylating agents could include 1,1,2-trichloroethane or trichloroethene. The Lewis acid activates the alkylating agent, making it a potent electrophile that can attack the electron-rich benzene ring. lumenlearning.comlibretexts.org For example, the reaction between ethene and benzene, catalyzed by aluminum chloride and HCl, proceeds by forming a CH₃CH₂⁺ electrophile. chemguide.co.uk A similar mechanism could be envisioned for a trichloroethyl group.

However, Friedel-Crafts alkylations are known to have several limitations. A significant challenge is the potential for carbocation rearrangement, although this is less of a concern with highly substituted alkyl groups. Another issue is polyalkylation, where the product of the initial alkylation is more reactive than the starting material, leading to the addition of multiple alkyl groups to the benzene ring. chemguide.co.uklumenlearning.com Furthermore, the trichloroethyl group is strongly deactivating, which would make the initial alkylation reaction difficult to achieve.

| Parameter | Description |

| Reactants | Benzene and a trichloroethylating agent (e.g., 1,1,2-trichloroethane). |

| Catalyst | A strong Lewis acid, typically Aluminum Chloride (AlCl₃). |

| Mechanism | The catalyst extracts a chloride ion from the alkylating agent, creating a carbocation electrophile which then attacks the benzene ring. |

| Challenges | Potential for low reactivity due to the electron-withdrawing nature of the trichloroethyl group; risk of side reactions. |

Table 2: Key Aspects of a Hypothetical Friedel-Crafts Route.

Exploration of Novel Synthetic Routes

Current research in chemical synthesis emphasizes the development of more efficient, selective, and environmentally sustainable methods.

The development of novel catalysts is a primary focus for improving the synthesis of halogenated compounds. For a reaction like the chlorination of ethylbenzene, the ideal catalyst would enhance the selectivity for the desired this compound isomer while minimizing the formation of other isomers and byproducts from ring chlorination or over-chlorination.

Research into related reactions provides insight into potential avenues. For example, supported metal catalysts, such as palladium on graphene oxide, have been used for C-H bond activation in benzene, demonstrating the potential of advanced materials in targeted synthesis. rsc.org Zeolite catalysts, like Ti-Beta zeolites, are known for their shape-selectivity in oxidation reactions and could potentially be adapted for chlorination, guiding the reaction to a specific position on the substrate. nankai.edu.cn The use of different copper(II) chloride catalysts has been explored for various condensation reactions, highlighting the versatility of transition metal catalysts. sapub.org The goal is to design a catalytic system that can control the radical process or provide an alternative, non-radical pathway with higher precision.

Green chemistry principles aim to reduce the environmental impact of chemical processes. uniroma1.itnih.gov Applying these principles to the synthesis of this compound involves several potential strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. ijsrst.comqut.edu.au Free radical substitution, where HCl is a byproduct, has a lower atom economy than a hypothetical addition reaction.

Use of Safer Solvents: Replacing traditional volatile organic solvents like carbon tetrachloride with greener alternatives such as supercritical CO₂ or ionic liquids. nih.gov Some modern approaches even aim for solvent-free reaction conditions. nankai.edu.cn

Energy Efficiency: Utilizing more energy-efficient methods to initiate reactions. For example, replacing high-temperature methods with photochemical reactions at ambient temperature or using microwave irradiation to reduce reaction times and energy consumption. nih.gov

Catalysis: Employing recyclable catalysts instead of stoichiometric reagents can reduce waste. uniroma1.it A robust, heterogeneous catalyst that can be easily separated from the reaction mixture and reused would be a significant green improvement.

Mechanistic Investigations of Formation Reactions

The formation of this compound can be achieved through different synthetic routes, with the mechanism of formation being a key area of investigation. The two primary approaches involve the reaction of styrene (B11656) with chlorine dioxide and the free-radical chlorination of ethylbenzene.

Detailed Analysis of Reaction Intermediates

Reaction of Styrene with Chlorine Dioxide:

The reaction of styrene with chlorine dioxide has been reported to yield this compound as one of the byproducts researchgate.net. While the complete mechanistic pathway to this specific trichlorinated compound is complex and part of a broader reaction scope, the formation likely proceeds through a series of radical and oxidative steps. The initial interaction of chlorine dioxide with the double bond of styrene can lead to the formation of various chlorinated and oxidized intermediates. The subsequent reactions of these intermediates with chlorine dioxide or other chlorine species present in the reaction mixture can ultimately lead to the formation of this compound.

Free-Radical Chlorination of Ethylbenzene:

A more direct and mechanistically studied route to this compound is the free-radical chlorination of ethylbenzene. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator. The mechanism proceeds via a chain reaction involving the following key steps:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of UV light to generate two highly reactive chlorine radicals (Cl•) doubtnut.com.

Cl₂ + UV light → 2 Cl•

Propagation:

A chlorine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene. This abstraction is highly favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical doubtnut.comaskfilo.com. This forms a 1-phenylethyl radical.

C₆H₅CH₂CH₃ + Cl• → C₆H₅ĊHCH₃ + HCl

The 1-phenylethyl radical then reacts with a molecule of chlorine to form 1-chloro-1-phenylethane and a new chlorine radical, which continues the chain reaction doubtnut.com.

C₆H₅ĊHCH₃ + Cl₂ → C₆H₅CHClCH₃ + Cl•

To form this compound, further chlorination occurs. The subsequent hydrogen abstractions will preferentially occur at the carbon atom that can form the most stable radical. The presence of the phenyl group will continue to stabilize radicals at the benzylic position. However, with increasing chlorine substitution, the reactivity of the remaining C-H bonds will be influenced by both steric and electronic effects. The formation of the trichlorinated product involves the stepwise replacement of hydrogen atoms on the ethyl side chain with chlorine. This likely involves the formation of dichlorinated intermediates, such as (1,2-dichloroethyl)benzene, which are then further chlorinated. The abstraction of the remaining benzylic hydrogen and subsequent reaction with chlorine would lead to a dichlorinated intermediate. Further abstraction and chlorination at the terminal methyl group would then yield the final product. The plausible intermediate radicals in the formation of this compound are depicted in the table below.

| Intermediate Radical | Structure | Precursor Molecule |

| 1-Phenylethyl radical | C₆H₅ĊHCH₃ | Ethylbenzene |

| 1-Chloro-1-phenylethyl radical | C₆H₅ĊClCH₃ | 1-Chloro-1-phenylethane |

| 2-Chloro-1-phenylethyl radical | C₆H₅ĊHCH₂Cl | 1-Chloro-2-phenylethane |

| 1,2-Dichloro-1-phenylethyl radical | C₆H₅ĊClCH₂Cl | 1,2-Dichloro-1-phenylethane |

| 2,2-Dichloro-1-phenylethyl radical | C₆H₅ĊHCHCl₂ | 1,1-Dichloro-2-phenylethane |

Termination: The chain reaction is terminated when two radicals combine chemguide.uk.

2 Cl• → Cl₂ C₆H₅ĊHCH₃ + Cl• → C₆H₅CHClCH₃ 2 C₆H₅ĊHCH₃ → C₆H₅CH(CH₃)CH(CH₃)C₆H₅

Stereochemical Outcomes and Control in Chiral Synthesis (if applicable to isomers)

The this compound molecule possesses a chiral center at the carbon atom attached to the benzene ring (the benzylic carbon). The synthesis of this compound via free-radical chlorination of ethylbenzene or its chlorinated derivatives will have stereochemical implications.

When a chlorine radical abstracts the benzylic hydrogen from a precursor like 1,2-dichloroethylbenzene, it forms a planar or rapidly inverting trigonal pyramidal benzylic radical. The subsequent attack by a chlorine molecule can occur from either face of the radical with equal probability. This results in the formation of a racemic mixture of the two enantiomers (R)- and (S)-(1,2,2-Trichloroethyl)benzene.

Therefore, in the absence of any chiral influence (e.g., a chiral catalyst or auxiliary), the free-radical chlorination leading to this compound is not expected to be stereoselective and will produce a racemic mixture. Achieving stereochemical control in such radical reactions is a significant challenge in synthetic chemistry and would require specialized chiral reagents or catalysts that are not typically employed in standard free-radical halogenations.

Purification and Isolation Techniques for Synthetic Products

The crude product mixture from the synthesis of this compound, whether from the reaction of styrene with chlorine dioxide or the free-radical chlorination of ethylbenzene, will contain a variety of chlorinated byproducts, unreacted starting materials, and potentially polymeric material. The separation and purification of the desired product are therefore crucial steps.

Commonly employed techniques for the purification of chlorinated hydrocarbons include:

Fractional Distillation: This technique is used to separate compounds with different boiling points. Given that the various chlorinated ethylbenzene isomers and other byproducts will have distinct boiling points, fractional distillation can be an effective method for initial purification and separation of the major components pearson.com. Extractive distillation, using a carefully selected solvent to alter the relative volatilities of the components, can also be employed for separating close-boiling isomers researchgate.net.

Chromatography:

Gas Chromatography (GC): GC is a powerful analytical technique for separating and identifying volatile compounds. For preparative purposes, it can be used to isolate pure samples of this compound from a complex mixture. Different types of GC columns, such as those with polar or non-polar stationary phases, can be utilized to achieve optimal separation of the various chlorinated isomers researchgate.netyzimgs.comshimadzu.com.

Liquid Chromatography: Column chromatography using a solid adsorbent like silica (B1680970) gel or alumina (B75360) can also be effective for the separation of chlorinated aromatic compounds. The choice of eluent (solvent system) is critical for achieving good separation of the components based on their polarity researchgate.net.

The following table summarizes the key purification techniques and their principles for the isolation of this compound.

| Technique | Principle of Separation | Application Notes |

| Fractional Distillation | Differences in boiling points of the components. | Effective for initial bulk separation of components with significantly different volatilities. |

| Extractive Distillation | Alteration of relative volatilities by a solvent. | Useful for separating close-boiling isomers of chlorinated ethylbenzenes researchgate.net. |

| Gas Chromatography (GC) | Partitioning of components between a mobile gas phase and a stationary liquid or solid phase. | Provides high-resolution separation and is suitable for both analysis and small-scale preparative isolation researchgate.netyzimgs.comshimadzu.com. |

| Liquid Column Chromatography | Differential adsorption of components onto a solid stationary phase. | A versatile technique for separating compounds based on polarity; the choice of adsorbent and eluent is crucial researchgate.net. |

Chemical Reactivity and Transformation Mechanisms of 1,2,2 Trichloroethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on (1,2,2-Trichloroethyl)benzene can theoretically occur at two distinct locations: the chlorinated ethyl side chain and the aromatic ring itself. The feasibility and mechanism of these reactions differ significantly between the two sites.

Reactivity of Carbon-Chlorine Bonds on the Ethyl Side Chain

The ethyl side chain of this compound contains chlorine atoms at both the C-1 (benzylic) and C-2 positions. The single chlorine atom at the C-1 position, being a benzylic halide, is generally more reactive towards nucleophilic substitution than the chlorine atoms in the trichloromethyl group.

The reactivity of benzylic halides is enhanced due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent benzene (B151609) ring. However, the reactivity in this compound is complex. The strong electron-withdrawing inductive effect of the adjacent trichloromethyl group significantly destabilizes any developing positive charge on the benzylic carbon. This effect makes an SN1 (Substitution Nucleophilic Unimolecular) mechanism, which proceeds through a carbocation intermediate, highly unfavorable.

Consequently, nucleophilic substitution at the benzylic position is more likely to proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral C-1 center. However, the bulky trichloromethyl group and the phenyl group create considerable steric hindrance around the benzylic carbon, which can slow down the rate of an SN2 reaction.

The chlorine atoms of the trichloromethyl group are generally much less reactive towards nucleophilic substitution. This inertness is attributed to the strengthening of the C-Cl bonds by the inductive effect of the other chlorine atoms on the same carbon and the significant steric shielding from the three halogen atoms. cdnsciencepub.com

Potential for Aromatic Nucleophilic Substitution Reactions

Aromatic rings, being electron-rich, are generally resistant to attack by nucleophiles. chemistrysteps.com Nucleophilic aromatic substitution (SNAr) is typically only feasible when the aromatic ring is substituted with one or more powerful electron-withdrawing groups. wikipedia.orgbyjus.com These groups activate the ring towards nucleophilic attack by making it more electrophilic and stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur on a derivative of this compound, two conditions must be met:

A good leaving group, such as a halogen, must be present on the benzene ring.

The (1,2,2-Trichloroethyl) substituent would need to be positioned ortho or para to this leaving group. libretexts.org

The (1,2,2-Trichloroethyl) group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the four chlorine atoms. This effect would help to stabilize the negative charge of the Meisenheimer complex. If a leaving group were present at the ortho or para position, the negative charge could be delocalized onto the electron-withdrawing substituent, facilitating the reaction. A meta-positioning would not provide this resonance stabilization, rendering the compound inert under typical SNAr conditions. libretexts.org Since this compound itself lacks a leaving group on the aromatic ring, it does not undergo aromatic nucleophilic substitution.

Reduction Pathways

The reduction of this compound can target either the highly chlorinated side chain or, in related chlorinated aromatic compounds, the aromatic ring.

Selective Reduction of the Trichloromethyl Group

The trichloromethyl group is susceptible to reduction under specific chemical conditions. A notable transformation is its chemoselective reduction to a gem-dichloromethyl group (-CHCl₂). This can be achieved using a modification of the Appel reaction protocol, which employs triphenylphosphine (B44618) in the presence of an alcohol like methanol. nih.gov This method is highly selective for the trichloromethyl group, even in the presence of other reactive functional groups. nih.gov

Table 1: Conditions for Selective Reduction of Trichloromethyl Groups

| Reagents | Product Group | Yield Range | Conditions |

|---|---|---|---|

| Triphenylphosphine, Methanol | -CHCl₂ | 80-98% | Mild experimental conditions |

This data is based on the reduction of various trichloroacetyl and trichloromethyl heterocyclic compounds and is indicative of the potential pathway for this compound. nih.gov

Other reductive pathways, such as hydrogenolysis, could potentially reduce the C-Cl bonds further or completely, depending on the catalyst and reaction conditions used.

Reductive Dechlorination of the Aromatic Ring (if applicable)

This section is not directly applicable to this compound as its aromatic ring is not chlorinated. However, in related compounds that are chloroarenes, reductive dechlorination is a significant environmental and synthetic pathway. This process involves the replacement of a chlorine atom on the aromatic ring with a hydrogen atom. epa.gov

Reductive dechlorination is often carried out by microorganisms under anaerobic conditions, where the chlorinated compound acts as an electron acceptor. nih.govnih.gov The tendency for a chlorinated aromatic compound to undergo reductive dehalogenation increases with the number of chlorine substituents, as this makes the molecule more oxidized and a better electron acceptor. epa.gov Chemical methods, such as catalytic hydrogenation, can also achieve this transformation.

Oxidation Processes

The oxidation of this compound can occur at the ethyl side chain or, under more forcing conditions, at the aromatic ring.

The most likely site for initial oxidation on the side chain is the benzylic carbon, due to the presence of a benzylic hydrogen. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are known to oxidize alkyl side chains of benzene rings to a carboxylic acid group (-COOH), provided there is at least one benzylic hydrogen present. philadelphia.edu.joyoutube.com In this case, the reaction would likely cleave the C-C bond of the ethyl chain, leading to the formation of benzoic acid.

Alternatively, the trichloromethyl group itself can be susceptible to oxidation, potentially being converted into a carboxylic acid group. However, the oxidation of the benzylic position is generally a more common pathway for alkylbenzenes. youtube.com

The benzene ring is generally stable to oxidation due to its aromaticity. However, under harsh conditions with powerful oxidizing agents, the ring can be cleaved. For benzene itself, enzymatic oxidation by certain monooxygenases can lead to successive hydroxylations, forming phenol, catechol, and eventually 1,2,3-trihydroxybenzene. psu.edu Similar biological or strong chemical oxidation could potentially occur with substituted benzenes, leading to ring-opened products like dicarboxylic acids.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Reaction Site | Major Product |

|---|---|---|

| Strong (e.g., KMnO₄) | Benzylic C-H | Benzoic Acid |

| Strong (e.g., O₃) | Aromatic Ring | Ring-opened products (e.g., dicarboxylic acids) |

Aromatic Ring Oxidation Mechanisms

The benzene ring of this compound is generally resistant to oxidation due to its aromatic stability. However, under specific and often harsh conditions, the aromatic ring can be oxidized. The (1,2,2-trichloroethyl) group is an electron-withdrawing group due to the high electronegativity of the chlorine atoms. This deactivates the benzene ring towards electrophilic attack, which is a key step in many aromatic oxidation reactions.

Oxidation of the aromatic ring can be achieved through various methods, including microbial degradation or advanced oxidation processes. For instance, certain microorganisms are capable of hydroxylating aromatic rings as an initial step in their metabolic degradation pathways. While specific data for this compound is limited, analogous chlorinated aromatic compounds are known to be biodegraded, albeit often slowly.

Advanced oxidation processes, such as those involving hydroxyl radicals (•OH), can also lead to the oxidation of the aromatic ring. These highly reactive species can attack the electron-rich π-system of the benzene ring, leading to the formation of hydroxylated intermediates, such as chlorophenols. Further oxidation can result in ring cleavage and the formation of smaller, aliphatic compounds.

The regioselectivity of ring hydroxylation would be influenced by the directing effect of the (1,2,2-trichloroethyl) substituent. As an electron-withdrawing group, it is expected to be a meta-director for electrophilic aromatic substitution. However, in radical-mediated oxidation reactions, the directing effects can be less pronounced.

Other Chemical Transformations

Beyond oxidation, this compound can undergo other chemical transformations, including reactions with electrophiles and potential rearrangements.

Reactions with Electrophiles

The (1,2,2-trichloroethyl) group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. The electron-withdrawing inductive effect of the three chlorine atoms reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would require more stringent conditions (e.g., higher temperatures, stronger catalysts) compared to benzene or activated benzene derivatives. The incoming electrophile would predominantly substitute at the meta-position (C-3 and C-5) of the benzene ring.

For example, in a nitration reaction with a mixture of nitric acid and sulfuric acid, the major products would be 1-nitro-3-(1,2,2-trichloroethyl)benzene and 1-nitro-5-(1,2,2-trichloroethyl)benzene.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-(1,2,2-trichloroethyl)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(1,2,2-trichloroethyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 3-(1,2,2-Trichloroethyl)benzenesulfonic acid |

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involving the carbon skeleton of this compound are possible under certain conditions, particularly those that involve the formation of carbocation intermediates. One such class of reactions is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center. rsc.orgwikipedia.orglibretexts.orglscollege.ac.inmychemblog.com

For this compound, the formation of a carbocation at the benzylic position could potentially trigger a rearrangement. For instance, under acidic conditions, protonation of one of the chlorine atoms on the side chain followed by its departure as HCl could, in principle, lead to a carbocation. However, the stability of such a carbocation would be significantly influenced by the presence of the other chlorine atoms.

A more plausible reaction involving the side chain is dehydrochlorination. Treatment with a strong base could lead to the elimination of HCl, forming a vinyl chloride derivative, β,β-dichlorostyrene. This reaction would proceed via an E2 mechanism.

Isomerization of the substitution pattern on the aromatic ring (e.g., from a 1,2,2-trichloroethyl substituent to a different arrangement) is generally not observed under typical reaction conditions due to the high stability of the aromatic ring. Such transformations would require very high energy input or specific catalytic pathways.

Spectroscopic Characterization and Structural Elucidation of 1,2,2 Trichloroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for elucidating the carbon-hydrogen framework of (1,2,2-Trichloroethyl)benzene. By analyzing the chemical environment of protons and carbon-13 nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the trichloroethyl side chain.

The five protons on the monosubstituted benzene ring will typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.5 ppm. The electron-withdrawing nature of the trichloroethyl group influences the chemical shifts of these aromatic protons, causing them to be deshielded compared to unsubstituted benzene (δ 7.36 ppm in CDCl₃) hw.ac.uk. The specific splitting pattern of this multiplet arises from ortho, meta, and para coupling interactions between the non-equivalent aromatic protons.

The aliphatic portion of the molecule consists of two protons. The proton on the carbon adjacent to the benzene ring (C1) is a methine proton (-CH-), while the proton on the terminal carbon (C2) is also a methine proton (-CHCl₂). These two protons form an AX spin system, and their signals are expected to appear as doublets due to coupling with each other.

The C1 proton, being adjacent to both the aromatic ring and a chlorine atom, is expected to resonate at a downfield chemical shift, likely in the range of δ 5.0 - 5.5 ppm. Its signal will be split into a doublet by the adjacent C2 proton.

The C2 proton, bonded to two chlorine atoms, will be significantly deshielded and is predicted to appear at an even further downfield position, estimated to be in the range of δ 6.0 - 6.5 ppm. This signal will also be a doublet due to coupling with the C1 proton.

The coupling constant (J-value) for the interaction between these two aliphatic protons would provide further structural confirmation.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.2 - 7.5 | Multiplet |

| Aliphatic Proton (C₁-H) | 5.0 - 5.5 | Doublet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the benzene ring and the trichloroethyl side chain.

The aromatic region of the spectrum will display signals for the six carbons of the benzene ring. The carbon atom directly attached to the trichloroethyl substituent (ipso-carbon) is expected to have a chemical shift around δ 138-142 ppm. The ortho, meta, and para carbons will have distinct chemical shifts, typically in the range of δ 126-130 ppm, with the exact values influenced by the inductive effects of the substituent.

The two aliphatic carbons will be significantly affected by the attached chlorine atoms, causing their signals to appear in the downfield region of the spectrum.

The C1 carbon, bonded to one chlorine atom and the phenyl group, is predicted to have a chemical shift in the range of δ 70-80 ppm.

The C2 carbon, bonded to two chlorine atoms, will be even more deshielded, with an expected chemical shift in the range of δ 80-90 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | 138 - 142 |

| Aromatic (o, m, p-C) | 126 - 130 |

| Aliphatic (C₁) | 70 - 80 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. A cross-peak between the signals of the two aliphatic protons would definitively establish their connectivity. It would also show the complex coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of the proton signal at δ 5.0-5.5 ppm to the carbon signal at δ 70-80 ppm (C1), and the proton at δ 6.0-6.5 ppm to the carbon at δ 80-90 ppm (C2). It would also link the aromatic protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include those between the C1 proton and the ipso- and ortho-carbons of the benzene ring, as well as a correlation between the C2 proton and the C1 carbon. These correlations would solidify the assignment of the entire molecular structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule.

The molecular ion peak for this compound (C₈H₇Cl₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of three chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms and cleavage of the side chain. Key expected fragments for this compound include:

Loss of a chlorine atom: A prominent peak corresponding to [M - Cl]⁺ would be expected.

Cleavage of the C-C bond in the side chain: This could lead to the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common and stable fragment for alkylbenzenes, or a benzyl (B1604629) cation ([C₆H₅CH₂]⁺). Another possibility is the formation of the [CHCl₂]⁺ fragment.

Loss of HCl: A peak corresponding to [M - HCl]⁺ may also be observed.

Phenyl cation: A fragment corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common feature in the mass spectra of benzene derivatives docbrown.info.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 208/210/212/214 | [C₈H₇Cl₃]⁺˙ (Molecular Ion Cluster) |

| 173/175/177 | [C₈H₇Cl₂]⁺ |

| 138/140 | [C₈H₇Cl]⁺˙ |

| 91 | [C₇H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.

For this compound, the calculated exact mass of the monoisotopic molecular ion ([¹²C₈¹H₇³⁵Cl₃]⁺˙) can be compared to the experimentally measured value. A close match between the theoretical and experimental masses provides strong evidence for the proposed molecular formula, C₈H₇Cl₃. This level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions.

Calculated Exact Mass for the Monoisotopic Molecular Ion of this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for ascertaining the purity of this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the principal compound and any potential impurities.

In a typical GC-MS analysis, a sample of this compound is vaporized and introduced into a gas chromatograph. The separation of components is achieved on a capillary column, often with a non-polar stationary phase, based on their boiling points and affinities for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped, e.g., 50 °C to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Expected Molecular Ion (M+) | m/z 208, 210, 212 (isotopic pattern) |

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Carbon-Chlorine Bonds and Aromatic Ring Modes

The vibrational spectrum of this compound is characterized by modes arising from the phenyl group and the trichloroethyl side chain. The carbon-chlorine (C-Cl) stretching vibrations are expected to appear in the fingerprint region of the IR and Raman spectra, typically between 800 and 600 cm⁻¹. The presence of multiple chlorine atoms on the ethyl group will likely result in a complex pattern of absorptions in this region, with symmetric and asymmetric stretching modes.

The aromatic ring gives rise to several characteristic vibrational modes. These include C-H stretching vibrations, which are typically observed in the region of 3100-3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to bands in the 1600-1450 cm⁻¹ region. nih.gov The substitution pattern on the benzene ring influences the exact positions and intensities of these bands. In-plane and out-of-plane C-H bending vibrations also provide diagnostic information about the substitution.

While a dedicated vibrational analysis for this compound is not extensively reported, data from the related compound 1-chloroethyl benzene can offer insights. In 1-chloroethyl benzene, C-H stretching modes of the phenyl ring are observed around 3090-3064 cm⁻¹, and ring stretching vibrations are found near 1600 cm⁻¹. materialsciencejournal.org

Characteristic Absorption Bands for Functional Group Identification

The IR and Raman spectra of this compound can be used to identify its key functional groups. The presence of the aromatic ring is confirmed by the characteristic C-H and C=C stretching vibrations mentioned previously. The aliphatic C-H stretching and bending vibrations of the ethyl group are expected at slightly lower wavenumbers than their aromatic counterparts.

The most diagnostic feature for the trichloroethyl group would be the strong C-Cl stretching absorptions. The exact frequencies of these bands are sensitive to the local molecular environment and the presence of rotational isomers. The table below summarizes the expected characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2980 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-H | Bending (in-plane and out-of-plane) | 1300 - 690 | Medium to Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

X-ray Diffraction and Solid-State Analysis

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about molecular structure and intermolecular interactions.

Single-Crystal X-ray Crystallography for Molecular and Crystal Structure

Single-crystal X-ray crystallography is the gold standard for determining the absolute molecular structure of a crystalline compound. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

Although a crystal structure for this compound has not been reported in the crystallographic databases, a successful analysis would reveal crucial structural parameters such as bond lengths, bond angles, and torsion angles. This data would provide unequivocal confirmation of the connectivity of the atoms and the stereochemistry of the molecule. The analysis would also detail the packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds.

Conformational Analysis in the Crystalline State

In the absence of experimental crystallographic data, theoretical conformational analysis can provide insights into the likely arrangement of the molecule in the crystalline state. The conformation of the ethylbenzene (B125841) side chain is determined by the torsion angles around the C-C single bonds. Due to steric hindrance between the bulky chlorine atoms and the phenyl group, certain conformations will be energetically favored.

Theoretical and Computational Chemistry Studies of 1,2,2 Trichloroethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1,2,2-Trichloroethyl)benzene at the molecular level. These in silico methods provide insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics without the need for empirical data.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

The geometry optimization would reveal the bond lengths, bond angles, and dihedral angles. The benzene (B151609) ring is expected to be nearly planar, while the trichloroethyl group will adopt a staggered conformation to minimize steric hindrance between the chlorine atoms and the phenyl group. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The highly electronegative chlorine atoms significantly influence the electronic properties, creating partial positive charges on the carbon atoms to which they are attached and affecting the aromatic system.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (ring) | ~1.39 Å | Average bond length within the benzene ring. |

| C-H (ring) | ~1.08 Å | Average bond length of aromatic C-H bonds. |

| C-C (ethyl) | ~1.54 Å | Bond length between the phenyl ring and the ethyl group. |

| C-Cl | ~1.77 Å | Average bond length of the carbon-chlorine bonds. |

| ∠CCC (ring) | ~120° | Average internal angle of the benzene ring. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict a range of molecular properties for this compound. Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide more accurate energy calculations than standard DFT for certain systems. These calculations can be used to determine properties such as dipole moment, polarizability, and ionization potential. The presence of three chlorine atoms is expected to result in a significant molecular dipole moment.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The protons on the benzene ring would exhibit complex splitting patterns in the aromatic region, with their exact shifts influenced by the electron-withdrawing nature of the trichloroethyl substituent. The protons on the ethyl chain will have distinct shifts depending on their proximity to the chlorine atoms and the phenyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.5 | 128 - 135 |

| Benzylic CH | 4.5 - 5.0 | 65 - 75 |

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations predict the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and twists. Characteristic frequencies would include C-H stretching of the aromatic ring, C-Cl stretching, and various skeletal vibrations of the entire molecule. For example, calculated frequencies for the related molecule ethylbenzene (B125841) show characteristic ring bending and C-H stretching vibrations that would be perturbed by chlorination in this compound uwosh.edubohrium.com.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=C Aromatic Ring Stretch | 1400 - 1600 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamic properties, such as conformational changes and interactions with other molecules.

The trichloroethyl group attached to the benzene ring is not static; it can rotate around the C-C single bonds. MD simulations can explore the different conformations (spatial arrangements) of the molecule and the energy barriers between them. The rotation around the bond connecting the phenyl ring and the ethyl group, as well as the bond within the ethyl group itself, will be of particular interest.

Studies on similar molecules like 1,1,2-trichloroethane (B165190) show that there are multiple staggered and eclipsed conformations with varying energies. For this compound, the most stable conformations will be those that minimize the steric repulsion between the bulky chlorine atoms and the phenyl ring. The rotational barrier, which is the energy required to rotate from one stable conformation to another, can be calculated. It is expected that the presence of the bulky chlorine atoms will lead to a significant rotational barrier. The barrier to rotation in halogenated ethanes is influenced by both steric hindrance and electrostatic interactions between the polar C-Cl bonds msu.eduyoutube.com.

In a liquid or solid state, molecules of this compound will interact with each other. MD simulations can model these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding. The simulations can predict how the molecules arrange themselves in condensed phases and whether they tend to aggregate in specific ways. The aromatic rings may engage in π-π stacking, while the chlorinated parts of the molecules could interact through dipole-dipole forces or halogen bonds, where a chlorine atom on one molecule interacts with a negative partial charge on a neighboring molecule. Studies on liquid chlorobenzene (B131634) have shown that molecules can form agglomerates through contacts between chlorine atoms and specific interactions between the benzene rings bakhtiniada.ru.

Reaction Pathway Modeling of this compound

The transformation of this compound in various chemical environments is a subject of significant interest for understanding its environmental fate and potential degradation pathways. Computational chemistry, particularly through the use of quantum mechanical methods like Density Functional Theory (DFT), provides a powerful tool for modeling these complex reaction pathways. Key transformation routes for this compound are expected to include dehydrochlorination and oxidation.

Transition State Characterization for Key Reactions

The characterization of transition states is a cornerstone of reaction pathway modeling, as it allows for the determination of activation barriers, which govern the kinetics of a chemical reaction. For this compound, two primary reaction pathways are of interest: dehydrochlorination and oxidation.

Dehydrochlorination:

Dehydrochlorination, the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms to form an alkene, is a common degradation pathway for chlorinated hydrocarbons. In the case of this compound, this would involve the removal of a hydrogen atom from the benzylic position (Cα) and a chlorine atom from the adjacent carbon (Cβ), or vice-versa.

Computational studies on similar molecules, such as 1,1,2-trichloroethane, have utilized DFT to model the transition state of the dehydrochlorination reaction. These studies reveal that the reaction can proceed through a concerted E2 mechanism, where the C-H and C-Cl bonds break simultaneously as a new C=C double bond forms. The geometry of the transition state is characterized by an elongated C-H and C-Cl bond and a partially formed double bond between the carbon atoms.

A hypothetical transition state for the dehydrochlorination of this compound to form 1,2-dichloro-1-phenylethene is depicted in the table below. The geometric parameters would be calculated using DFT methods, often with a functional like B3LYP and a suitable basis set.

| Parameter | Ground State (Å) | Transition State (Å) |

| Cα-H Bond Length | 1.10 | 1.55 |

| Cβ-Cl Bond Length | 1.80 | 2.30 |

| Cα-Cβ Bond Length | 1.54 | 1.42 |

| Imaginary Frequency | N/A | -450 cm⁻¹ |

| Note: The values presented in this table are hypothetical and illustrative of typical changes observed in dehydrochlorination transition states. |

The presence of a single imaginary frequency in the vibrational analysis of the optimized transition state structure confirms that it is a true first-order saddle point on the potential energy surface.

Oxidation:

The atmospheric oxidation of this compound is likely initiated by hydroxyl (•OH) radicals. This process can lead to a variety of products through different reaction channels, including hydrogen abstraction and •OH addition to the aromatic ring.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the ethyl chain, leading to the formation of a carbon-centered radical. The transition state for this reaction would involve the partial formation of an O-H bond and the partial breaking of a C-H bond.

•OH Addition: The •OH radical can also add to the benzene ring, forming a hydroxycyclohexadienyl-type radical. The transition state for this addition reaction involves the formation of a new C-O bond.

Computational studies on the oxidation of benzene and other aromatic compounds have shown that the relative energies of the transition states for these different pathways determine the dominant reaction channel rsc.org.

Energetic Profiles and Kinetic Analysis of Transformation Pathways

The energetic profile of a reaction pathway maps the potential energy of the system as it transforms from reactants to products, passing through transition states and any intermediates. From this profile, key kinetic and thermodynamic parameters such as activation energy (Ea) and reaction enthalpy (ΔH) can be determined.

Dehydrochlorination Pathway:

The dehydrochlorination of this compound is an elimination reaction that can be modeled to determine its feasibility. The energetic profile would show the relative energies of the reactant, the transition state, and the products (1,2-dichloro-1-phenylethene and HCl).

A hypothetical energetic profile for the dehydrochlorination of this compound is presented in the table below. These values are typically calculated using high-level quantum chemical methods.

| Species | Relative Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State | +35.0 |

| 1,2-dichloro-1-phenylethene + HCl (Products) | -10.0 |

| Note: The values presented in this table are hypothetical and for illustrative purposes. |

The activation energy for this hypothetical reaction would be 35.0 kcal/mol, and the reaction is exothermic with a reaction enthalpy of -10.0 kcal/mol. Such computational data is crucial for predicting the rate of degradation of the compound under various conditions. Studies on analogous compounds like 1,1,2-trichloroethane have shown that DFT calculations can predict activation energies that are in good agreement with experimental results researchgate.net.

Oxidation Pathway:

The kinetic analysis of the atmospheric oxidation of this compound would involve calculating the rate constants for the different reaction channels with the •OH radical. The rate constants can be estimated using Transition State Theory (TST), which incorporates the calculated activation energies.

The branching ratios for the different oxidation pathways (hydrogen abstraction vs. •OH addition) can be determined by comparing the activation energies of the respective transition states. Typically, the pathway with the lower activation energy will have a higher rate constant and will be the dominant degradation route.

For example, computational studies on the oxidation of similar chlorinated compounds often reveal that hydrogen abstraction from the alkyl chain is competitive with addition to the aromatic ring. The precise energetics would depend on the specific substitution pattern of the chlorine atoms.

Advanced Analytical Methodologies for Detection and Quantification of 1,2,2 Trichloroethyl Benzene

Chromatographic Separations

Chromatography is a fundamental technique for separating the components of a mixture, allowing for the isolation and individual quantification of target analytes like (1,2,2-Trichloroethyl)benzene. Gas chromatography and high-performance liquid chromatography are the principal methods employed for this purpose.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas chromatography (GC) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds such as this compound. The technique separates compounds based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase. For halogenated compounds, the Electron Capture Detector (ECD) is a highly sensitive and selective detector. chromatographyonline.com The ECD operates by capturing electrons generated from a radioactive source, and a decrease in this standing current is measured when electronegative compounds, like chlorinated hydrocarbons, pass through the detector. chromatographyonline.com This makes GC-ECD a powerful tool for trace-level analysis of such compounds. chromatographyonline.com

Research on similar chlorobenzenes demonstrates the effectiveness of GC-ECD. For instance, a method for determining 11 chlorobenzenes with 2 to 6 chlorine atoms utilized a Rxi-5ms capillary column with nitrogen as the carrier gas. vnu.edu.vn The injector and detector temperatures were set at 220 °C and 300 °C, respectively, achieving good resolution for most analytes. vnu.edu.vn Limits of detection (LODs) for various chlorobenzenes can range from as low as 1 ng/mL for hexachlorobenzene (B1673134) to 50 ng/mL for dichlorobenzene isomers. vnu.edu.vn The linearity of such methods is often excellent, with correlation coefficients (R²) greater than 0.99. vnu.edu.vn

Table 1: Illustrative GC-ECD Operational Parameters for Chlorinated Benzene (B151609) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Varian 450 Gas Chromatograph | oup.com |

| Column | DB-5 ms (B15284909) capillary column (30 m × 0.25 mm, 0.25 µm phase thickness) | oup.com |

| Carrier Gas | Nitrogen at a constant flow of 1 mL/min | vnu.edu.vnoup.com |

| Injector Temperature | 220°C | vnu.edu.vnoup.com |

| Injection Mode | Splitless | oup.com |

| Oven Temperature Program | 40°C to 160°C (10°C/min, hold 1 min), to 220°C (10°C/min, hold 5 min), and to 300°C (20°C/min) | vnu.edu.vnresearchgate.net |

| Detector | Electron Capture Detector (ECD) | vnu.edu.vnoup.com |

| Detector Temperature | 300°C | vnu.edu.vn |

Development of Robust Sample Preparation and Extraction Protocols

The quality of analytical data is heavily dependent on the sample preparation and extraction steps that precede instrumental analysis. mdpi.com The goal is to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. mdpi.comhelcom.fi

For aqueous samples, solid-phase disk extraction (SPDE) has been shown to be a simple, rapid, and sensitive method for chlorobenzenes. oup.com One optimized protocol involved extracting a 500 mL water sample through a C18 disk, followed by elution with acetone (B3395972) and methylene (B1212753) dichloride. oup.com Another technique for water is drop-based liquid-phase microextraction, which uses a very small volume of an organic solvent (e.g., 2 µL of n-hexane) to extract analytes. researchgate.net

For solid matrices like sediment, extraction can be performed on either wet or dried samples. helcom.fi Common methods include:

Soxhlet Extraction: A classical technique involving continuous extraction with a solvent like acetone/hexane over several hours. helcom.fi

Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to extract compounds more efficiently and quickly than traditional Soxhlet extraction. helcom.fi A mixture of polar and non-polar solvents is often recommended for sufficient extraction efficiency. helcom.fi

Following extraction, a "clean-up" step is often necessary to remove co-extracted interfering compounds. researchgate.net This can be achieved using adsorption chromatography with materials like Florisil or by employing gel permeation chromatography. researchgate.netepa.gov

Table 2: Summary of Sample Preparation and Extraction Protocols for Chlorinated Hydrocarbons

| Matrix | Technique | Key Parameters | Reference |

|---|---|---|---|

| Water | Solid-Phase Disk Extraction (SPDE) | C18 disk; elution with acetone and methylene dichloride. | oup.com |

| Water | Liquid-Phase Microextraction (LPME) | 2 µL n-hexane as extraction solvent; 5 min extraction time. | researchgate.net |

| Sediment (Dry) | Pressurized Liquid Extraction (PLE) | Mixture of polar/non-polar solvents (e.g., 25% v/v acetone/hexane). | helcom.fi |

| Sediment | Soxhlet Extraction | Hot Soxhlet with 50-60 extraction cycles (approx. 8 hours). | helcom.fi |

| General Extract | Florisil Column Cleanup | 12 g of Florisil in a chromatographic column; elution with hexane. | epa.gov |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power. The combination of chromatography with mass spectrometry is particularly effective for the analysis of this compound, offering both high separation efficiency and definitive compound identification.

GC-MS for Complex Sample Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of organic compounds in complex environmental samples. cdc.gov After separation by the GC column, molecules are ionized, and the resulting mass fragments create a unique "fingerprint" or mass spectrum for each compound. This high degree of specificity allows for the confident identification of this compound, even in the presence of co-eluting compounds. chromatographyonline.com

For trace-level analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic mass fragments of the target analyte. chromatographyonline.com This significantly improves the signal-to-noise ratio and lowers detection limits, with practical detection limits for some chlorinated pesticides reaching 5 ppb (w/v) even with a single-quadrupole mass spectrometer. chromatographyonline.com The development of inert flow paths in modern GC-MS systems further enhances sensitivity and reproducibility for active compounds. hpst.cz For complex hydrocarbon matrices, advanced techniques like GC coupled with inductively coupled plasma tandem mass spectrometry (GC-ICP-MS/MS) can provide highly selective and sensitive detection of organochlorides. rsc.org

Table 3: Typical GC-MS Parameters for Chlorinated Organic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 7890 Gas Chromatograph | chromatographyonline.com |

| Mass Spectrometer | Agilent MSD 5973N (Quadrupole) | nih.gov |

| Carrier Gas | Helium at 1 mL/min | nih.gov |

| Column | DB-624 (60 m × 0.32 mm) or similar | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | chromatographyonline.com |

| Sample Introduction | Splitless Injection or Headspace | hpst.czresearchgate.net |

LC-MS/MS for Trace-Level Analysis and Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for non-volatile or thermally labile compounds. youngin.com However, it has also been successfully applied to the analysis of organochlorine pesticides. nih.gov In LC-MS/MS, the separation is performed by HPLC, and detection is achieved using two mass spectrometers in series. The first mass spectrometer selects a specific parent ion, which is then fragmented, and the second mass spectrometer detects a specific daughter ion. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for detection at very low levels, often in the picogram range. youngin.com For certain classes of chlorinated compounds, such as acid herbicides, LC-MS/MS with electrospray ionization (ESI) in negative ion mode allows for analysis without the need for chemical derivatization, simplifying sample preparation. youngin.com This makes LC-MS/MS an invaluable tool for both quantifying trace levels of contaminants and providing unambiguous confirmation of their identity. mdpi.com

Emerging Analytical Techniques

The evolution of analytical chemistry has led to the development of emerging techniques that prioritize speed, portability, and on-site analysis for environmental contaminants such as this compound. These advanced methodologies are moving away from traditional, time-consuming laboratory procedures toward real-time monitoring and miniaturized systems, enabling rapid response to contamination and more effective site characterization.

Online and Real-time Monitoring Systems

Online and real-time monitoring systems are designed for the continuous or near-continuous analysis of contaminants directly in the field, providing immediate data on the concentration of volatile organic compounds (VOCs) like this compound. This capability is crucial for tracking pollution plumes, monitoring industrial effluents, and ensuring the effectiveness of remediation technologies.

Key technologies in this domain include:

Portable Membrane Inlet Mass Spectrometry (MIMS) : This technique allows for the direct, real-time detection of volatile chlorinated hydrocarbons in gas or aqueous phases. rsc.org A compact MIMS system can be deployed on-site, where it uses a semi-permeable membrane to introduce analytes from the sample directly into the mass spectrometer for continuous monitoring. rsc.org This approach offers fast response times and detection limits in the parts-per-billion (ppb) range, making it suitable for field applications. rsc.org

Direct Injection Mass Spectrometry (DIMS) : Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Probe Electrospray Ionization (PESI) enable the rapid analysis of VOCs without prior chromatographic separation. researchgate.netshimadzu.com SIFT-MS, for instance, can provide real-time differentiation of isomers like ethylbenzene (B125841) and xylene, a capability that can be applied to complex mixtures containing chlorinated VOCs. researchgate.net

Laser Ionization Time-of-Flight Mass Spectrometry (TOFMS) : For gaseous chlorinated aromatic hydrocarbons, laser ionization TOFMS is a highly selective and sensitive online method. nih.gov By using resonance-enhanced multi-photon ionization, this technique can achieve rapid and specific detection of target compounds in real-time with sensitivity in the ppb volume (ppbV) range. nih.gov

| Technique | Principle | Advantages | Typical Application |

| Portable MIMS | Direct permeation of volatile analytes through a membrane into a mass spectrometer. | Rapid analysis, continuous monitoring, high sensitivity, field-deployable. rsc.org | On-site, real-time monitoring of chlorinated hydrocarbons in air and water. rsc.org |

| Direct Injection MS | Direct ionization of analytes in a sample without chromatographic separation. | Very fast analysis, no need for chromatography, real-time results. researchgate.netshimadzu.com | Rapid monitoring of chemical reactions or specific known contaminants. shimadzu.com |

| Laser Ionization TOFMS | Selective ionization of target molecules using a tuned laser, followed by mass analysis. | High chemical selectivity, high sensitivity (ppbV range), on-line detection. nih.gov | Real-time monitoring of gaseous chlorinated aromatic hydrocarbons. nih.gov |

Miniaturized Analytical Devices

The trend toward miniaturization has led to the development of "Lab-on-a-Chip" (LOC) and micro total analysis systems (µTAS). mdpi.comnih.gov These devices integrate complex laboratory functions onto a single small chip, offering significant advantages in portability, reduced reagent consumption, and speed of analysis for compounds like this compound. mdpi.com

Examples of miniaturized analytical devices include:

Micro-Gas Chromatographs (µGCs) : There is significant interest in miniaturizing classic GC instruments for on-site VOC analysis. nih.gov These portable systems integrate the key components of a GC onto a smaller platform, enabling selective detection of specific target analytes with greater functionality than simple gas sensors. technologynetworks.com

Microfluidic Devices : Planar microfluidic chips can be used as components in analytical systems to enhance performance. chromatographyonline.com For example, a microfluidic device can function as a "Deans switch" in a multidimensional gas chromatography (MDGC) setup to achieve the high selectivity needed to separate chlorinated compounds from complex hydrocarbon matrices in fuels. chromatographyonline.com The development of LOC technology enables the creation of autonomous, deployable instruments that can perform standardized colorimetric or fluorescence assays in the field. mdpi.commdpi.com

Electronic Noses (E-noses) : An electronic nose consists of an array of non-selective gas sensors. nih.gov When exposed to a vapor, the array produces a characteristic signal pattern that can be used to identify the substance. frontiersin.org These devices are promising for the rapid, non-destructive monitoring of VOCs, leveraging materials like metal oxide semiconductors or graphene enhanced by machine learning to discern intricate patterns in emissions. technologynetworks.comaip.org

| Device | Principle | Key Features | Potential Use |

| Micro-Gas Chromatograph (µGC) | A miniaturized gas chromatography system for separating and detecting VOCs. nih.gov | Portability, faster analysis times, selectivity for specific analytes. technologynetworks.com | On-site air quality monitoring, field screening of contaminated sites. |

| Lab-on-a-Chip (LOC) | Integration of one or more laboratory functions on a single microfluidic chip. mdpi.comnih.gov | Low sample/reagent volume, high automation potential, portability. mdpi.com | Autonomous, in-situ environmental monitoring of nutrients or specific contaminants. mdpi.comrsc.org |

| Electronic Nose (E-nose) | An array of chemical sensors that generates a unique signal pattern for a given vapor. frontiersin.org | Rapid screening, low cost, simple operation, non-destructive. technologynetworks.comfrontiersin.org | Leak detection, preliminary site assessment, air quality monitoring. |

Applications of 1,2,2 Trichloroethyl Benzene in Organic Synthesis and Industrial Chemistry

Role as a Synthetic Intermediate

There is a notable absence of published studies detailing the use of (1,2,2-Trichloroethyl)benzene as a precursor in the synthesis of fine chemicals. While analogous chlorinated aromatic compounds serve as key intermediates in various industrial processes, the specific utility of this compound in this capacity is not documented. Similarly, its application as a building block for constructing more complex functionalized aromatic compounds is not described in the accessible scientific literature.

Introduction of the Trichloroethyl Moiety

Information on specific strategies for incorporating the 1,2,2-trichloroethyl side chain from this compound onto other molecules is not available. Furthermore, there are no detailed accounts of its use in the production of specialty organic chemicals. The reactivity of the trichloroethyl group is known in other contexts, such as in protecting groups, but its specific application originating from this compound remains undocumented.

Due to this lack of available data, the creation of interactive data tables and a detailed discussion of research findings as requested is not feasible. Further research and publication on the synthesis and reactivity of this compound are required before a comprehensive article on its applications can be written.

Environmental Chemistry and Degradation Studies of 1,2,2 Trichloroethyl Benzene

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For (1,2,2-Trichloroethyl)benzene, the primary abiotic degradation pathways in the environment are expected to be photolytic degradation in the atmosphere and hydrolysis in water and soil.

Photolytic Degradation under Environmental Conditions

Once released into the atmosphere, this compound is likely to undergo photolytic degradation. This process is primarily driven by the interaction of the compound with photochemically generated hydroxyl radicals (•OH). While direct photolysis by sunlight is possible, the reaction with hydroxyl radicals is typically the more significant atmospheric removal process for many volatile organic compounds.

Studies on related compounds, such as trichlorobenzenes, indicate that they are removed from the air by reacting with these hydroxyl radicals. The estimated atmospheric half-life for this reaction for trichlorobenzenes is in the range of 16 to 38 days researchgate.net. Given the structural similarities, it can be postulated that this compound would have a comparable atmospheric lifetime, suggesting it is susceptible to long-range atmospheric transport. The degradation process would likely involve the abstraction of a hydrogen atom from the ethyl group or addition of the hydroxyl radical to the benzene (B151609) ring, initiating a series of oxidation reactions that would ultimately lead to the breakdown of the molecule.

Hydrolysis and Other Chemical Transformation Mechanisms in Water and Soil

In aquatic and soil environments, hydrolysis can be a significant abiotic degradation pathway for certain organic compounds. Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, the trichloroethyl group is the most likely site for hydrolysis.

While specific data for this compound is not available, information on analogous compounds provides some insight. For instance, the hydrolysis half-life of 1,2,4-trichlorobenzene (B33124) at a pH of 7 and a temperature of 25°C has been reported to be 3.4 years researchgate.net. The trichloromethyl group, in particular, can undergo hydrolysis to form a carboxylic acid group. Patents describing the synthesis of substituted benzoic acids mention the hydrolysis of trichloromethyl groups on a benzene ring researchgate.net. This suggests that a potential hydrolysis product of this compound could be a chlorinated phenylacetic acid derivative. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Other abiotic chemical transformations in soil and water could include reductive dechlorination, particularly in anaerobic environments with reducing minerals like iron sulfides. This process involves the replacement of a chlorine atom with a hydrogen atom. While this is a well-documented pathway for compounds like trichloroethene (TCE) nih.govd-nb.infoclemson.edueurochlor.org, its relevance for this compound would depend on the specific redox conditions of the environment.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. The biodegradability of chlorinated hydrocarbons is highly dependent on the degree and position of chlorine substitution and the environmental conditions (aerobic vs. anaerobic).

Aerobic Biodegradation Mechanisms and Microbial Enzymes

Under aerobic conditions, the biodegradation of aromatic compounds often proceeds via oxidation of the benzene ring by monooxygenase or dioxygenase enzymes. These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, followed by further metabolism to central cellular intermediates.

For chlorinated benzenes, the rate of aerobic biodegradation generally decreases with an increasing number of chlorine substituents researchgate.net. The presence of the trichloroethyl side chain in this compound could also influence its susceptibility to aerobic microbial attack. It is possible that microorganisms could initiate degradation by oxidizing the benzene ring or by transforming the chlorinated side chain. Cometabolism, where the degradation of a compound is facilitated by an enzyme produced for the metabolism of another substrate, is a common mechanism for the aerobic degradation of chlorinated solvents psu.edu.

Anaerobic Reductive Dechlorination in Environmental Systems

In anaerobic environments, such as saturated soils, sediments, and some groundwater aquifers, reductive dechlorination is a key biodegradation pathway for highly chlorinated compounds. In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process, also known as halorespiration, is a form of anaerobic respiration.

Highly chlorinated benzenes and ethanes are known to undergo anaerobic reductive dechlorination researchgate.net. It is therefore plausible that this compound could be reductively dechlorinated under appropriate anaerobic conditions. This process would likely lead to the formation of less chlorinated ethylbenzenes, such as dichloroethylbenzene and chloroethylbenzene, and potentially ethylbenzene (B125841) itself. The complete dechlorination to ethylbenzene would then be followed by the anaerobic degradation of the ethylbenzene backbone, which is a known process.

Role of Microbial Consortia in Degradation Pathways

The complete degradation of complex organic pollutants often requires the synergistic action of a microbial consortium, where different microbial populations carry out different steps of the degradation pathway. For this compound, a sequential anaerobic-aerobic process could be particularly effective.

Environmental Fate and Transport Considerations